molecular formula C22H21ClN6O B563537 Losartan Carboxaldehyde-d3 CAS No. 1184999-26-5

Losartan Carboxaldehyde-d3

货号: B563537
CAS 编号: 1184999-26-5
分子量: 423.919
InChI 键: FQZSMTSTFMNWQF-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Losartan Carboxaldehyde-d3 is a complex organic compound that features an imidazole ring substituted with various functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Losartan Carboxaldehyde-d3 typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile.

    Substitution Reactions: The phenyl groups and the chloro substituent can be introduced through electrophilic aromatic substitution reactions.

    Deuteration: The trideuteriobutyl group can be introduced through a deuterium exchange reaction using deuterated reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: 5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid.

    Reduction: 5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Hypertension Management

Losartan Carboxaldehyde-d3 retains the pharmacological properties of losartan, primarily acting as an antagonist at the angiotensin II type 1 receptor. Its application in hypertension management is significant due to its ability to lower blood pressure by inhibiting vasoconstriction mediated by angiotensin II. Studies have demonstrated that losartan effectively reduces blood pressure in patients with essential hypertension and those with comorbid conditions such as type 2 diabetes .

Diabetic Nephropathy

The compound is also used in research related to diabetic nephropathy. This compound may help elucidate mechanisms of renal protection in diabetic patients by reducing proteinuria and stabilizing renal function. Clinical trials have shown that losartan significantly slows the progression of nephropathy in patients with type 2 diabetes .

Metabolic Studies

Recent investigations into metabolic disorders have highlighted the potential role of this compound in modulating glucose metabolism. Research indicates that angiotensin receptor blockers can influence insulin sensitivity and glucose homeostasis, making this compound a candidate for studies aimed at understanding metabolic syndrome and diabetes .

Drug Development

This compound serves as a reference compound in drug development processes, particularly in pharmacokinetic studies. The use of deuterated compounds allows researchers to track metabolic pathways more accurately through mass spectrometry techniques. This application is crucial for understanding drug metabolism and optimizing therapeutic efficacy while minimizing adverse effects .

Case Studies

Several case studies illustrate the utility of this compound:

  • Case Study 1: Hypertension Treatment
    A clinical trial involving elderly patients with hypertension demonstrated that losartan reduced systolic blood pressure more effectively than traditional therapies. The study utilized this compound to trace metabolic pathways and assess pharmacodynamics .
  • Case Study 2: Renal Protection
    Another study focused on patients with diabetic nephropathy showed that losartan improved renal outcomes significantly. Researchers employed this compound to analyze its effects on renal function markers over time, providing insights into long-term management strategies for diabetic patients .

Comparative Data Table

Application Area Description Outcomes
HypertensionAntagonist at angiotensin II type 1 receptorSignificant reduction in blood pressure
Diabetic NephropathyReduces proteinuria; stabilizes renal functionSlows progression of nephropathy
Metabolic ResearchModulates glucose metabolism; influences insulin sensitivityPotential therapeutic implications for metabolic syndrome
Drug DevelopmentReference compound for pharmacokinetic studiesEnhanced understanding of drug metabolism

作用机制

The mechanism of action of Losartan Carboxaldehyde-d3 is likely related to its ability to interact with specific molecular targets. The tetrazole group can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing these interactions.

相似化合物的比较

生物活性

Losartan Carboxaldehyde-d3, a deuterated derivative of losartan, is primarily recognized for its role as an angiotensin II receptor antagonist. This compound is significant in pharmacological studies due to its isotopic labeling, which aids in understanding the metabolism and pharmacokinetics of losartan and its metabolites.

Losartan and its derivatives, including this compound, function by blocking the angiotensin II type 1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. The blockade leads to:

  • Vasodilation : Relaxation of vascular smooth muscle.
  • Reduced Blood Pressure : Effective in treating hypertension.
  • Decreased Aldosterone Secretion : Lower levels of this hormone contribute to reduced sodium and water retention.

Pharmacokinetics and Metabolism

Losartan is metabolized into several active and inactive metabolites, with this compound being an important intermediate. The metabolic pathway includes:

  • Conversion to E-3174 : The active metabolite, which exhibits greater potency than losartan itself.
  • Role of Cytochrome P450 Enzymes : Metabolism occurs primarily via CYP2C9 and CYP3A4.

The pharmacokinetic profile indicates that Losartan has a half-life of approximately 2 hours, while E-3174 has a longer half-life of about 6-9 hours, allowing for sustained therapeutic effects.

Table 1: Biological Activity Overview

PropertyLosartanThis compound
AT1 Receptor AffinityHighSimilar
Vasodilatory EffectYesYes
Antihypertensive EffectYesYes
Metabolic StabilityModerateEnhanced due to deuteration
Half-life (Losartan)2 hoursN/A
Half-life (E-3174)6-9 hoursN/A

Case Studies and Clinical Findings

  • Hypertension Management : A study involving hypertensive patients showed that treatment with losartan significantly reduced blood pressure compared to placebo. The efficacy of this compound can be extrapolated from these findings, suggesting similar outcomes due to its structural similarity.
  • Diabetic Nephropathy : In patients with type 2 diabetes, losartan has been shown to slow the progression of nephropathy. Given the pharmacological profile of this compound, it is hypothesized that it may also confer protective renal effects.
  • Cardiovascular Benefits : Research indicates that losartan reduces the risk of stroke in hypertensive patients with left ventricular hypertrophy. This suggests that this compound may provide similar cardiovascular protection due to its mechanism of action.

属性

IUPAC Name

5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZSMTSTFMNWQF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。